N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a pyrazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzo[b]thiophen-2-yl derivatives, have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
Based on its structural similarity to other benzo[b]thiophen-2-yl derivatives, it may interact with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .
Biochemical Pathways
Compounds with similar structures have been implicated in the serotoninergic pathway, particularly in the modulation of 5-ht1a serotonin receptors .
Pharmacokinetics
It’s worth noting that compounds with similar structures are generally soluble in dmso .
Result of Action
Based on its structural similarity to other benzo[b]thiophen-2-yl derivatives, it may have potential therapeutic effects in disorders related to the dysregulation of serotonin receptors .
Action Environment
It’s worth noting that the efficiency of radiative decay based on intramolecular charge transfer involving the benzo[b]thiophen-2-yl moiety can be affected by the planarity of the aryl groups appended to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[b]thiophene core, which can be synthesized via a Pd-catalyzed coupling reaction of 2-iodothiophenol with phenylacetylene . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxypropyl group.
The pyrazole ring can be synthesized separately through a condensation reaction involving appropriate hydrazines and diketones. The final step involves the sulfonation of the pyrazole derivative to introduce the sulfonamide group, followed by coupling with the benzo[b]thiophene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The benzo[b]thiophene moiety can impart interesting electronic properties, making this compound a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzo[b]thiophene core and exhibit similar electronic properties.
Pyrazole Derivatives: Compounds with pyrazole rings are known for their diverse biological activities and can serve as useful pharmacophores.
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its structural features, which include a benzo[b]thiophene moiety, a pyrazole ring, and a sulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-12(2)22-14(4)18(13(3)21-22)27(24,25)20-11-19(5,23)17-10-15-8-6-7-9-16(15)26-17/h6-10,12,20,23H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGNIRIKEQGDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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